molecular formula C17H12ClN3O B14429662 3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole CAS No. 82076-02-6

3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole

Cat. No.: B14429662
CAS No.: 82076-02-6
M. Wt: 309.7 g/mol
InChI Key: BNZMKVDBCVXWKW-UHFFFAOYSA-N
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Description

3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a 1,2,4-oxadiazole ring and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

82076-02-6

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H12ClN3O/c18-13-7-5-11(6-8-13)17-20-16(22-21-17)9-12-10-19-15-4-2-1-3-14(12)15/h1-8,10,19H,9H2

InChI Key

BNZMKVDBCVXWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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